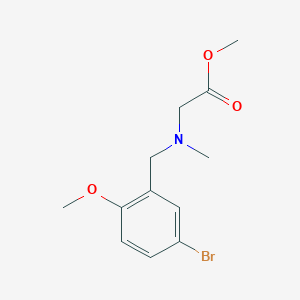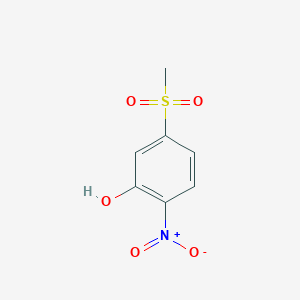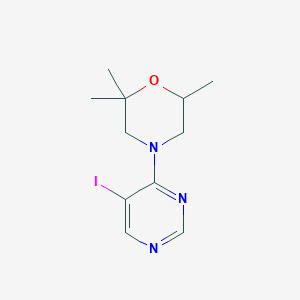
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a morpholine ring substituted with a 5-iodopyrimidin-4-yl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine typically involves the iodination of a pyrimidine derivative followed by the introduction of the morpholine ring. One common method includes the following steps:
Iodination of Pyrimidine: The starting material, pyrimidine, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Morpholine Ring: The iodinated pyrimidine is then reacted with 2,2,6-trimethylmorpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(5-Iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in
特性
分子式 |
C11H16IN3O |
|---|---|
分子量 |
333.17 g/mol |
IUPAC名 |
4-(5-iodopyrimidin-4-yl)-2,2,6-trimethylmorpholine |
InChI |
InChI=1S/C11H16IN3O/c1-8-5-15(6-11(2,3)16-8)10-9(12)4-13-7-14-10/h4,7-8H,5-6H2,1-3H3 |
InChIキー |
KJLBEUKVMYCKEP-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)(C)C)C2=NC=NC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


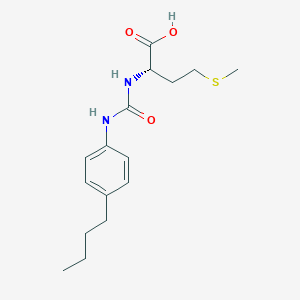
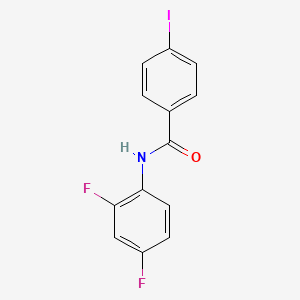



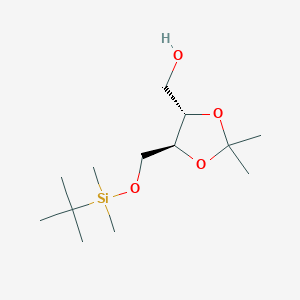
![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
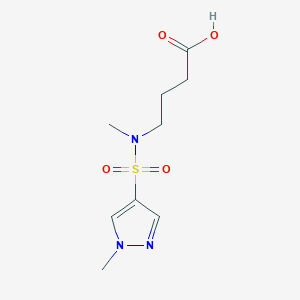
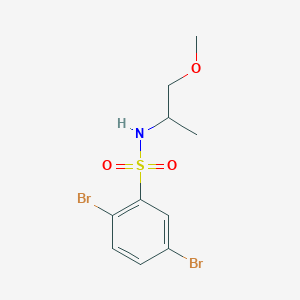
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
